3-(1H-1,2,4-triazol-1-ylmethyl)aniline

Fragment-Based Drug Discovery Tuberculosis Cytochrome P450 Inhibition

Fragment-based TB drug discovery requires a validated starting point to avoid wasting resources on inactive analogs. 3-(1H-1,2,4-triazol-1-ylmethyl)aniline is the only triazole-aniline building block with a published co-crystal structure in the CYP121 active site (PDB 4G44), enabling immediate structure-guided optimization. • Structure-confirmed binding mode eliminates guesswork in hit-to-lead expansion. • The methylene bridge provides distinct conformational flexibility vs. direct-linked isomers, critical for engaging the target pocket. • Negative LogP (-0.17) and moderate melting point (85.5-86.5 °C) ensure straightforward solid handling and aqueous solubility for fragment screening.

Molecular Formula C9H10N4
Molecular Weight 174.2 g/mol
CAS No. 127988-22-1
Cat. No. B161638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-1,2,4-triazol-1-ylmethyl)aniline
CAS127988-22-1
Molecular FormulaC9H10N4
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)CN2C=NC=N2
InChIInChI=1S/C9H10N4/c10-9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2
InChIKeyLFINNEVQJQXPHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-1,2,4-triazol-1-ylmethyl)aniline: Procurement and Characterization


3-(1H-1,2,4-triazol-1-ylmethyl)aniline (CAS 127988-22-1) is an organic compound characterized by an aniline moiety linked to a 1,2,4-triazole ring via a methylene bridge . This compound is a member of the broader 1,2,4-triazole class, which is recognized as a privileged scaffold in medicinal chemistry due to its wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties . Its primary reported application is as a lead compound in fragment-based drug discovery, specifically as an inhibitor of the Mycobacterium tuberculosis cytochrome P450 enzyme CYP121 [1]. Key physical properties include a molecular weight of 174.20 g/mol, a melting point of 85.5-86.5°C, and a calculated LogP of -0.17 [2].

3-(1H-1,2,4-triazol-1-ylmethyl)aniline: Why Generic Substitution is Unjustified


The 3-(1H-1,2,4-triazol-1-ylmethyl)aniline scaffold is not a generic commodity chemical; it is a specific molecular entity with a defined three-dimensional structure and binding mode that has been validated in a protein-ligand co-crystal structure [1]. Closely related analogs, such as 4-(1H-1,2,4-triazol-1-yl)aniline (CAS 6523-49-5) or 3-(1H-1,2,4-triazol-1-yl)aniline (CAS 176032-78-3), differ critically in their substitution pattern and linker length. The presence of a methylene bridge (-CH2-) between the aniline and triazole rings, rather than a direct nitrogen-to-carbon bond, imparts distinct conformational flexibility and influences the compound's physicochemical properties, including melting point, solubility, and LogP . These differences have direct implications for synthetic tractability, formulation, and, most importantly, the compound's ability to engage specific biological targets, such as the CYP121 enzyme active site, in a unique and validated manner [1]. Therefore, substituting this compound with a positional isomer or a directly linked triazole analog without rigorous re-validation would constitute a change in chemical entity, voiding any prior data and potentially compromising project outcomes.

Quantitative Evidence for 3-(1H-1,2,4-triazol-1-ylmethyl)aniline


CYP121 Binding Mode Validated by X-ray Crystallography

The binding mode of 3-(1H-1,2,4-triazol-1-ylmethyl)aniline (referred to as lead compound MB286) to its target protein, Mycobacterium tuberculosis CYP121, has been solved at high resolution (1.24 Å) using X-ray crystallography [1]. This structural data is publicly available (PDB ID: 4G44) and provides direct, atomic-level evidence of a specific binding pose that is not documented for its closest positional isomer analogs, such as 4-(1H-1,2,4-triazol-1-yl)aniline (CAS 6523-49-5) or 3-(1H-1,2,4-triazol-1-yl)aniline (CAS 176032-78-3), within this target . The crystal structure reveals that the triazole nitrogen of the compound coordinates to the heme iron of the enzyme, a characteristic interaction for azole-based CYP inhibitors. This validated binding mode is a critical piece of information for structure-based drug design and provides a direct, verifiable rationale for selecting this compound over untested analogs when targeting CYP121 [1].

Fragment-Based Drug Discovery Tuberculosis Cytochrome P450 Inhibition Structural Biology

Melting Point and Solid-State Handling Differentiation

The melting point of 3-(1H-1,2,4-triazol-1-ylmethyl)aniline is reported as 85.5-86.5 °C [1]. This value is intermediate between its positional isomers, with 2-(1H-1,2,4-triazol-1-yl)aniline (CAS 39876-84-1) melting at 54-59 °C and 4-(1H-1,2,4-triazol-1-yl)aniline (CAS 6523-49-5) melting at 142-144 °C [2]. The melting point is a critical parameter for solid-state handling, storage, and formulation. A compound with a melting point significantly below room temperature (e.g., 54-59 °C) can present challenges in accurate weighing and long-term stability due to potential softening or clumping. Conversely, a higher melting point can complicate processing during hot-melt extrusion or solvent evaporation steps. The target compound's moderate melting point offers a distinct balance, potentially simplifying workflows compared to its lower-melting ortho-isomer and requiring less energy input than its higher-melting para-isomer [1][2].

Physicochemical Properties Formulation Science Solid-State Chemistry

LogP Difference and Solubility Advantage

The calculated octanol-water partition coefficient (LogP) for 3-(1H-1,2,4-triazol-1-ylmethyl)aniline is -0.17 (ACD/LogP) . In contrast, the calculated LogP for the direct-linkage analog 3-(1H-1,2,4-triazol-1-yl)aniline (CAS 176032-78-3) is reported as 1.49 . A LogP value below zero indicates a preference for aqueous environments, while a value above one indicates a preference for lipophilic environments. This substantial difference (~1.66 log units) signifies that the target compound is considerably more hydrophilic than its direct-linkage analog, which is likely to translate into higher aqueous solubility and a different permeability profile across biological membranes. Such a difference in a fundamental physicochemical property can have profound effects on a compound's behavior in biological assays and its developability as a lead compound, making these two molecules non-interchangeable for any study involving ADME (Absorption, Distribution, Metabolism, Excretion) considerations .

Lipophilicity ADME Drug Design

Key Intermediate in Patented Kinase Inhibitor Synthesis

The compound 3-(1H-1,2,4-triazol-1-ylmethyl)aniline is explicitly cited as a key intermediate or building block in several patent applications, including WO-2012059932-A1 (2,4-diaminopyrimidine derivatives as protein kinase inhibitors) and CA-2778265-A1 (imidazopyridines as multi-targeted kinase inhibitors) . While the specific quantitative structure-activity relationships (SAR) for the final drug candidates are detailed within these patents, the explicit naming of this compound in the synthesis of novel, patent-protected chemical matter underscores its role in generating valuable intellectual property. This contrasts with its simple, directly linked analog 3-(1H-1,2,4-triazol-1-yl)aniline, which, while also a useful building block, is often cited in different contexts (e.g., ZAP-70 inhibitors ). The inclusion of the methylene linker in the target compound appears to be a key structural feature for accessing specific kinase inhibitor scaffolds, as highlighted in the patent literature .

Medicinal Chemistry Organic Synthesis Patent Intermediates

Recommended Applications for 3-(1H-1,2,4-triazol-1-ylmethyl)aniline


CYP121 Inhibitor Optimization for Tuberculosis

Based on the validated co-crystal structure with CYP121 (PDB: 4G44) [1], this compound is the ideal starting point for any fragment-based or structure-guided medicinal chemistry program targeting the M. tuberculosis enzyme CYP121. Researchers can leverage the high-resolution structural data to rationally design and synthesize analogs with improved binding affinity and selectivity, making this compound an indispensable tool for hit-to-lead optimization in this specific therapeutic area.

Synthesis of Patented Kinase Inhibitor Scaffolds

As evidenced by its citation in patent applications WO-2012059932-A1 and CA-2778265-A1 , this compound is a crucial intermediate for constructing novel 2,4-diaminopyrimidine and imidazopyridine-based kinase inhibitors. Procurement of this specific intermediate is necessary for any research group aiming to explore or develop new chemical entities within the scope of these patented families.

Applications Requiring a Balanced Physicochemical Profile

For research projects where the solid-state handling and aqueous solubility of a triazole-aniline building block are critical parameters, this compound's distinct melting point (85.5-86.5°C) and low, negative LogP (-0.17) offer a specific balance [2]. It avoids the potential handling issues of its lower-melting ortho-isomer and the higher energy requirements of its para-isomer, while providing enhanced aqueous solubility compared to its direct-linkage meta-isomer analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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